molecular formula C10H14BClN2O2 B13452436 3-Chloropyrazin-2-ylboronic acid pinacol ester

3-Chloropyrazin-2-ylboronic acid pinacol ester

Cat. No.: B13452436
M. Wt: 240.50 g/mol
InChI Key: QWBVKQGLVQEALY-UHFFFAOYSA-N
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Description

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is commonly used as a building block in various chemical syntheses, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a suitable pyrazine precursor. One common method is the palladium-catalyzed borylation of 2-chloropyrazine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.

    Substitution Reactions: Often carried out in the presence of a base like sodium hydride or potassium tert-butoxide.

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism by which 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine exerts its effects is primarily through its role as a boron-containing reagent In cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with a palladium catalyst This is followed by reductive elimination to form the desired product

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chloro group and a boronate ester allows for versatile functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-8(12)14-6-5-13-7/h5-6H,1-4H3

InChI Key

QWBVKQGLVQEALY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2Cl

Origin of Product

United States

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